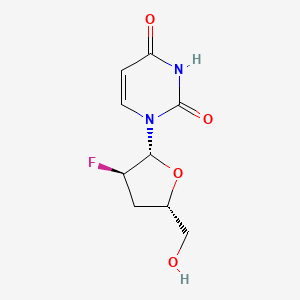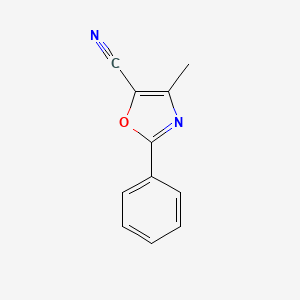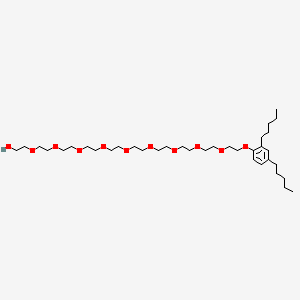![molecular formula C20H24Br2N2 B12835636 (1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)
(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine is a chiral diamine compound characterized by the presence of two bromophenyl groups attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine typically involves the reaction of 1,2-cyclohexanediamine with 4-bromobenzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide ion by the amine group. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the diamine.
Reduction: (1R,2R)-Bis[(phenyl)methyl]-1,2-cyclohexanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine is used as a chiral ligand or catalyst in asymmetric synthesis. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound has potential applications in the development of chiral drugs and pharmaceuticals. Its chiral nature can be exploited to create drugs with specific stereochemistry, which can enhance their efficacy and reduce side effects.
Medicine
In medicinal chemistry, (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets in a stereospecific manner, making it a candidate for drug development.
Industry
The compound is used in the production of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Wirkmechanismus
The mechanism of action of (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine involves its interaction with molecular targets through its chiral centers. The compound can form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions with aromatic systems. These interactions enable it to modulate the activity of enzymes, receptors, and other biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine
- (1R,2R)-Bis[(4-chlorophenyl)methyl]-1,2-cyclohexanediamine
- (1R,2R)-Bis[(4-methylphenyl)methyl]-1,2-cyclohexanediamine
Uniqueness
(1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine is unique due to the presence of bromine atoms, which can participate in halogen bonding and enhance the compound’s reactivity. The chiral centers provide stereochemical control, making it valuable in asymmetric synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C20H24Br2N2 |
|---|---|
Molekulargewicht |
452.2 g/mol |
IUPAC-Name |
(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C20H24Br2N2/c21-17-7-3-15(4-8-17)13-19(23)11-1-2-12-20(19,24)14-16-5-9-18(22)10-6-16/h3-10H,1-2,11-14,23-24H2/t19-,20-/m1/s1 |
InChI-Schlüssel |
OQRRWMPYUKWSGK-WOJBJXKFSA-N |
Isomerische SMILES |
C1CC[C@]([C@@](C1)(CC2=CC=C(C=C2)Br)N)(CC3=CC=C(C=C3)Br)N |
Kanonische SMILES |
C1CCC(C(C1)(CC2=CC=C(C=C2)Br)N)(CC3=CC=C(C=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)

![Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B12835598.png)

![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)
![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)
![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)

![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
